Methyl 3-(pyrrolidin-3-yloxy)benzoate

CAS No.: 946715-41-9

Cat. No.: VC3252040

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946715-41-9 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | methyl 3-pyrrolidin-3-yloxybenzoate |

| Standard InChI | InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |

| Standard InChI Key | LADDVOFIZGVTHO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)OC2CCNC2 |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC2CCNC2 |

Introduction

Chemical Structure and Properties

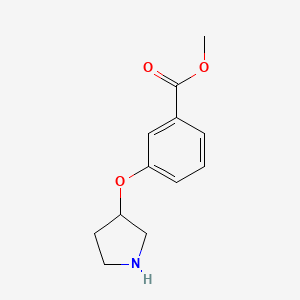

Methyl 3-(pyrrolidin-3-yloxy)benzoate is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. The compound features a benzoate moiety with a pyrrolidine ring attached via an oxygen atom at the 3-position of the benzene ring. This structural arrangement creates a unique chemical entity with specific physicochemical properties that influence its behavior in various chemical and biological systems. The presence of the pyrrolidine ring, connected through an oxygen atom to the benzoate group, contributes to the compound's three-dimensional structure and potential for interaction with biological targets.

The compound exists in different forms, including the free base form as well as various salt forms such as the hydrochloride salt (Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride), which has a higher molecular weight of 257.71 g/mol due to the addition of HCl . The salt form typically exhibits different solubility characteristics compared to the free base, which can be advantageous for certain applications, particularly in pharmaceutical formulations where solubility plays a crucial role in bioavailability and efficacy.

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-(pyrrolidin-3-yloxy)benzoate are summarized in the following table:

The compound contains several functional groups that contribute to its chemical reactivity and potential interactions with biological systems. The ester group (methyl benzoate) provides a site for hydrolysis reactions, while the pyrrolidine nitrogen offers basic properties and potential for hydrogen bonding. The ether linkage between the aromatic ring and the pyrrolidine moiety creates a unique spatial arrangement that may influence binding to potential biological targets.

Stereochemistry and Isomeric Forms

Methyl 3-(pyrrolidin-3-yloxy)benzoate can exist in different stereoisomeric forms due to the stereogenic center at the 3-position of the pyrrolidine ring. The R-isomer, specifically identified as (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate, has been documented in chemical databases and literature. This stereoisomer has specific three-dimensional spatial arrangement that distinguishes it from the S-isomer. The stereochemistry of this compound is particularly important when considering potential biological activities, as different stereoisomers may interact differently with biological targets such as enzymes or receptors.

The significance of stereochemistry in this compound extends beyond its structural characteristics to influence its potential applications in pharmaceutical research. Biological systems often exhibit stereoselectivity in their interactions with chiral molecules, making the specific stereoisomeric form a critical factor in determining the compound's biological activity profile. This stereoselectivity is especially relevant in drug discovery and development processes, where the proper stereochemical configuration can significantly impact efficacy and safety profiles.

Structural Identification Methods

Several analytical techniques can be employed to characterize and confirm the structure of Methyl 3-(pyrrolidin-3-yloxy)benzoate, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

-

Infrared (IR) spectroscopy for functional group identification

-

X-ray crystallography for definitive three-dimensional structural determination

-

Chiral chromatography for separation and identification of stereoisomers

These methods collectively provide comprehensive structural information that can confirm the identity, purity, and stereochemical configuration of the compound. The structural identifiers provided in chemical databases, such as InChI and SMILES notations, serve as standardized representations that facilitate accurate communication and database searching for this compound .

Comparison with Structurally Related Compounds

Methyl 3-(pyrrolidin-3-yloxy)benzoate belongs to a broader family of compounds characterized by the connection of pyrrolidine rings to benzoate moieties through various linkages. Several structurally related compounds have been documented in chemical databases and literature, differing in the position of substitution on the benzene ring, the presence of additional substituents, or variations in the heterocyclic component.

Structural Analogs Comparison

The following table compares Methyl 3-(pyrrolidin-3-yloxy)benzoate with several structurally related compounds:

| Compound | Structural Differences | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| Methyl 3-(pyrrolidin-3-yloxy)benzoate | Reference compound | C₁₂H₁₅NO₃ | 221.25 g/mol | |

| Methyl 2-(pyrrolidin-3-yloxy)benzoate | Pyrrolidine connected at 2-position of benzoate | C₁₂H₁₅NO₃ | 221.25 g/mol | |

| Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate | Additional methyl group at 2-position, pyrrolidine at 4-position | C₁₃H₁₇NO₃ | 235.28 g/mol | |

| Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate | Fluoro substituent, different connectivity pattern | C₁₂H₁₄FNO₂ | 223.25 g/mol (approx.) |

These structural analogs share fundamental similarities with Methyl 3-(pyrrolidin-3-yloxy)benzoate but differ in specific structural details that may influence their chemical reactivity, physical properties, and biological activities. The position of substitution on the aromatic ring can significantly affect electron distribution, which in turn influences reactivity patterns and molecular interactions. Additional substituents, such as methyl or fluoro groups, can further modify these properties through electronic and steric effects.

Current Research Status and Future Directions

Research on Methyl 3-(pyrrolidin-3-yloxy)benzoate appears to be in early stages, with limited specific information available about its detailed characterization, comprehensive biological evaluation, or commercial applications. This presents various opportunities for future research directions that could expand our understanding of this compound and its potential applications.

Future research efforts could focus on several key areas to advance knowledge about this compound:

-

Development of efficient and stereoselective synthetic methods to prepare both stereoisomers in high purity

-

Comprehensive physicochemical characterization, including solubility profiles, stability studies, and crystallographic analysis

-

Systematic biological screening to identify potential therapeutic applications

-

Structure-activity relationship studies involving various analogs to optimize desired properties

-

Investigation of potential applications as synthetic intermediates or building blocks in the preparation of more complex bioactive molecules

These research directions would contribute to a more comprehensive understanding of Methyl 3-(pyrrolidin-3-yloxy)benzoate and could potentially uncover valuable applications in pharmaceutical research, synthetic chemistry, or other fields. The exploration of structure-activity relationships through the preparation and evaluation of various analogs would be particularly valuable in identifying the most promising derivatives for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume